Cas no 83663-39-2 (3-bromo-4-ethylthiophene)
3-bromo-4-ethylthiophene Chemical and Physical Properties
Names and Identifiers
-
- Thiophene, 3-bromo-4-ethyl-
- 3-bromo-4-ethylthiophene
- 83663-39-2
- IDA66339
- EN300-1693679
- JWJMTWJFLICWGJ-UHFFFAOYSA-N
- 988-680-3
- SCHEMBL6967766
-
- Inchi: 1S/C6H7BrS/c1-2-5-3-8-4-6(5)7/h3-4H,2H2,1H3
- InChI Key: JWJMTWJFLICWGJ-UHFFFAOYSA-N
- SMILES: BrC1=CSC=C1CC
Computed Properties
- Exact Mass: 189.94518g/mol
- Monoisotopic Mass: 189.94518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 28.2Ų
3-bromo-4-ethylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1058626-1g |
3-Bromo-4-ethylthiophene |
83663-39-2 | 95% | 1g |
$212.0 | 2023-01-26 | |
| Ambeed | A1058626-5g |
3-Bromo-4-ethylthiophene |
83663-39-2 | 95% | 5g |
$617.0 | 2023-01-26 | |
| Chemenu | CM423168-1g |
3-BROMO-4-ETHYLTHIOPHENE |
83663-39-2 | 95%+ | 1g |
$340 | 2023-01-18 | |
| Enamine | EN300-1693679-0.05g |
3-bromo-4-ethylthiophene |
83663-39-2 | 95% | 0.05g |
$42.0 | 2023-09-20 | |
| Enamine | EN300-1693679-0.1g |
3-bromo-4-ethylthiophene |
83663-39-2 | 95% | 0.1g |
$66.0 | 2023-09-20 | |
| Enamine | EN300-1693679-0.25g |
3-bromo-4-ethylthiophene |
83663-39-2 | 95% | 0.25g |
$92.0 | 2023-09-20 | |
| Enamine | EN300-1693679-0.5g |
3-bromo-4-ethylthiophene |
83663-39-2 | 95% | 0.5g |
$175.0 | 2023-09-20 | |
| Enamine | EN300-1693679-1.0g |
3-bromo-4-ethylthiophene |
83663-39-2 | 95% | 1g |
$256.0 | 2023-06-04 | |
| Enamine | EN300-1693679-2.5g |
3-bromo-4-ethylthiophene |
83663-39-2 | 95% | 2.5g |
$503.0 | 2023-09-20 | |
| Enamine | EN300-1693679-5.0g |
3-bromo-4-ethylthiophene |
83663-39-2 | 95% | 5g |
$743.0 | 2023-06-04 |
3-bromo-4-ethylthiophene Suppliers
3-bromo-4-ethylthiophene Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-bromo-4-ethylthiophene
3-Bromo-4-Ethylthiophene: A Comprehensive Overview
3-Bromo-4-Ethylthiophene, also known by its CAS number 83663-39-2, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom at the 3-position and an ethyl group at the 4-position imparts unique electronic and structural properties to this molecule, making it a valuable component in various chemical reactions and applications.
The synthesis of 3-Bromo-4-Ethylthiophene typically involves the reaction of thiophene derivatives with brominating agents under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, which are crucial for large-scale production. The compound's stability and reactivity make it an ideal precursor for the preparation of more complex thiophene derivatives, which are widely used in the development of advanced materials such as conductive polymers and organic semiconductors.
In terms of physical properties, 3-Bromo-4-Ethylthiophene exhibits a melting point of approximately 75°C and a boiling point around 150°C. Its solubility in common organic solvents such as dichloromethane and chloroform is moderate, which facilitates its handling and purification during chemical processes. The compound's UV-Vis spectrum shows strong absorption bands in the visible region, indicating its potential application in light-harvesting materials.
Recent studies have explored the use of 3-Bromo-4-Ethylthiophene as a building block for constructing conjugated systems. For instance, researchers have successfully incorporated this compound into polymeric frameworks to enhance their electrical conductivity. The bromine atom serves as a reactive site for further functionalization, enabling the creation of tailored materials with specific electronic properties. Such applications are particularly relevant in the field of organic electronics, where the demand for high-performance materials continues to grow.
The reactivity of 3-Bromo-4-Ethylthiophene is also influenced by its thiophene ring's aromaticity. The sulfur atom within the ring contributes to the molecule's electron-withdrawing effects, which can be exploited in various coupling reactions. For example, cross-coupling reactions with metals such as palladium have been employed to synthesize biaryl compounds with enhanced stability and functionality.
In addition to its chemical applications, 3-Bromo-4-Ethylthiophene has been studied for its potential biological activity. Preliminary assays indicate that this compound may exhibit antimicrobial properties, although further research is required to validate these findings. The compound's structure suggests that it could interact with biological systems through π-π stacking or hydrogen bonding mechanisms, which are common in drug design.
The environmental impact of 3-Bromo-4-Ethylthiophene has also been a topic of interest. Studies on its biodegradation pathways suggest that it undergoes microbial transformation under anaerobic conditions, albeit at a slower rate compared to other thiophene derivatives. This information is crucial for assessing its safety and sustainability in industrial applications.
In conclusion, 3-Bromo-4-Ethylthiophene, with its unique structural features and versatile reactivity, remains a focal point in contemporary chemical research. Its applications span across materials science, electronics, and biology, underscoring its importance as a key intermediate in chemical synthesis. As research continues to uncover new properties and uses for this compound, it is likely to play an even more significant role in advancing technological innovations.
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